molecular formula C14H23NO2 B10781873 Deacetyl moxisylyte hydrochloride

Deacetyl moxisylyte hydrochloride

Cat. No.: B10781873
M. Wt: 237.34 g/mol
InChI Key: KBMJKFIPTVIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moxisylyte is an α1-adrenergic antagonist used primarily in urology for the treatment of erectile dysfunction and Raynaud’s syndrome . Deacetyl moxisylyte hydrochloride is a metabolite of moxisylyte, formed through the hydrolysis of the acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetyl moxisylyte hydrochloride can be synthesized from moxisylyte through a deacetylation reaction. The process involves the hydrolysis of the acetyl group in moxisylyte using an alkaline reagent such as potassium hydroxide (KOH) in water. The reaction is typically carried out at elevated temperatures (around 90°C) under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is purified using techniques such as column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Deacetyl moxisylyte hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Potassium hydroxide (KOH) in water at elevated temperatures.

    Oxidation and Reduction:

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Deacetyl moxisylyte hydrochloride has several scientific research applications:

Mechanism of Action

Deacetyl moxisylyte hydrochloride acts as a vasodilator by blocking α1-adrenergic receptors. This action is competitive against norepinephrine, leading to the relaxation of vascular smooth muscle and improved blood flow. The compound does not exhibit beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetyl moxisylyte hydrochloride is unique due to its specific deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, moxisylyte. This structural difference can influence its efficacy and safety profile in therapeutic applications .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol

InChI

InChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3

InChI Key

KBMJKFIPTVIFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O

Origin of Product

United States

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